molecular formula C33H38O14 B593492 Sutchuenmedin A CAS No. 1197194-31-2

Sutchuenmedin A

Cat. No. B593492
CAS RN: 1197194-31-2
M. Wt: 658.653
InChI Key: WNTBDGJNPGBIQF-NLDOALJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sutchuenmedin A is a prenylflavonoid . It is isolated from the 70% EtOH extract of Epimedium sutchuenense . This compound is used for research purposes .

Scientific Research Applications

  • Anthelmintic Properties : Sutchuenmedin A, identified as a component in Dryopteris crassirhizoma, demonstrated effective anthelmintic activity against Dactylogyrus intermedius in goldfish. This suggests its potential use as a natural parasitic agent (Jiang et al., 2013).

  • NMR Analysis : Detailed NMR data analysis of Sutchuenmedin A helped in the complete analysis and assignment of its structure. This research provides a foundation for the identification of flavonol glycosides and related compounds (Zhao Tian-zeng, 2012).

  • Chemical Constituents of Epimedium sutchuenense : The study of Epimedium sutchuenense led to the identification of several compounds, including Sutchuenoside A. This research aids in understanding the chemical composition and potential medicinal properties of this plant (Yu Chang-yuan, 2009).

  • Inhibition of HCV NS3 Protease : Compounds isolated from Taxillus sutchuenensis, including flavonoids and diarylheptanoids, showed inhibitory activity against hepatitis C virus (HCV) NS3 protease. This highlights the potential of these compounds, possibly including Sutchuenmedin A, in anti-HCV therapies (Li-Yuan Yang et al., 2017).

  • Antioxidant, Anti-inflammatory, and Antiproliferative Activities : Taxillus sutchuenensis, which may contain Sutchuenmedin A, exhibited significant antioxidant, anti-inflammatory, and antiproliferative activities. This suggests its potential in treating diseases related to oxidative stress and inflammation (Chia-Yu Liu et al., 2012).

  • Drug Discovery Perspective : This broader study on drug discovery highlights the role of natural products, like Sutchuenmedin A, in the development of new pharmaceuticals (J. Drews, 2000).

  • Osteoblast Differentiation via Wnt/β-catenin Pathway Activation : Euodia sutchuenensis Dode extract, which might contain compounds similar to Sutchuenmedin A, was found to stimulate osteoblast differentiation. This highlights its potential in bone health and repair (Jeong-Ha Hwang et al., 2015).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Sutchuenmedin A provides some safety information . In case of contact with eyes, it recommends flushing eyes with plenty of water for at least 15 minutes . If it comes into contact with skin, it suggests flushing skin with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, it advises seeking immediate medical attention .

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTBDGJNPGBIQF-NLDOALJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutchuenmedin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.